molecular formula C9H7F3N2O2 B14905605 4-[(Trifluoroacetyl)amino]benzamide

4-[(Trifluoroacetyl)amino]benzamide

Cat. No.: B14905605
M. Wt: 232.16 g/mol
InChI Key: ROUKPZSUUWKICD-UHFFFAOYSA-N
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Description

4-[(Trifluoroacetyl)amino]benzamide is an organic compound with the molecular formula C9H7F3N2O2. It is characterized by the presence of a trifluoroacetyl group attached to an amino group, which is further connected to a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Trifluoroacetyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(Trifluoroacetyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles (e.g., RLi, RMgX), Electrophiles (e.g., RCOCl, RCHO)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[(Trifluoroacetyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Trifluoroacetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Trifluoroacetyl)amino]benzamide is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

IUPAC Name

4-[(2,2,2-trifluoroacetyl)amino]benzamide

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)8(16)14-6-3-1-5(2-4-6)7(13)15/h1-4H,(H2,13,15)(H,14,16)

InChI Key

ROUKPZSUUWKICD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C(F)(F)F

Origin of Product

United States

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